

# Spectroscopic and Synthetic Profile of 4-(4-bromophenyl)-2-hydroxythiazole: A Technical Overview

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## Compound of Interest

**Compound Name:** 4-(4-Bromophenyl)-2-hydroxythiazole

**Cat. No.:** B1273638

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For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of the physicochemical properties of novel compounds is paramount. This technical guide provides a detailed summary of the available spectroscopic and synthetic data for **4-(4-bromophenyl)-2-hydroxythiazole**, a molecule of interest in medicinal chemistry.

Due to the tautomeric nature of the 2-hydroxythiazole ring system, this compound can exist in equilibrium with its keto form, 4-(4-bromophenyl)thiazol-2(3H)-one. Spectroscopic data will reflect the predominant tautomer under the experimental conditions. While specific experimental data for **4-(4-bromophenyl)-2-hydroxythiazole** is not extensively detailed in publicly accessible literature, this guide compiles the known physical properties and provides analogous data from the closely related and well-characterized compound, 4-(4-bromophenyl)-2-aminothiazole, to offer valuable comparative insights.

## Physicochemical Properties

Basic physicochemical information for **4-(4-bromophenyl)-2-hydroxythiazole** has been reported by commercial suppliers.

Property	Value
Molecular Formula	C <sub>9</sub> H <sub>6</sub> BrNOS
Molecular Weight	256.12 g/mol
CAS Number	3884-34-2

## Synthesis and Spectroscopic Characterization

A definitive, peer-reviewed synthesis and complete spectroscopic characterization of **4-(4-bromophenyl)-2-hydroxythiazole** is not readily available in the surveyed literature. However, the synthesis of the analogous 4-(4-bromophenyl)-2-aminothiazole is well-documented and provides a probable synthetic route and expected spectroscopic features.

## Experimental Protocols: A Representative Synthesis of a 4-(4-bromophenyl)thiazole Derivative

The synthesis of 4-(4-bromophenyl)-2-aminothiazole is typically achieved through the Hantzsch thiazole synthesis. This reaction involves the condensation of an  $\alpha$ -haloketone with a thiourea.

### Synthesis of 4-(4-bromophenyl)-2-aminothiazole:

A mixture of 2-bromo-1-(4-bromophenyl)ethan-1-one (an  $\alpha$ -haloketone) and thiourea is refluxed in a suitable solvent, such as ethanol. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

### Instrumentation for Spectroscopic Analysis:

- Nuclear Magnetic Resonance (NMR):  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using a deuterated solvent such as DMSO-d<sub>6</sub> or CDCl<sub>3</sub>, with tetramethylsilane (TMS) as an internal standard.
- Mass Spectrometry (MS): Mass spectra are obtained using techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).

- Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer, typically using KBr pellets for solid samples.

## Spectroscopic Data of the Analogous 4-(4-bromophenyl)-2-aminothiazole

The following tables summarize the spectroscopic data for 4-(4-bromophenyl)-2-aminothiazole, which can serve as a reference for predicting the spectral characteristics of **4-(4-bromophenyl)-2-hydroxythiazole**.

### <sup>1</sup>H NMR Data of 4-(4-bromophenyl)-2-aminothiazole

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.75	Doublet	2H	Aromatic protons (ortho to Br)
~7.55	Doublet	2H	Aromatic protons (meta to Br)
~7.10	Singlet	2H	-NH <sub>2</sub> (amino group)
~7.05	Singlet	1H	Thiazole C5-H

### <sup>13</sup>C NMR Data of 4-(4-bromophenyl)-2-aminothiazole

Chemical Shift ( $\delta$ , ppm)	Assignment
~168.0	Thiazole C2 (attached to -NH <sub>2</sub> )
~149.0	Thiazole C4
~134.0	Aromatic C (ipso to thiazole)
~131.0	Aromatic CH (ortho to Br)
~128.0	Aromatic CH (meta to Br)
~120.0	Aromatic C (ipso to Br)
~102.0	Thiazole C5

## Mass Spectrometry Data of 4-(4-bromophenyl)-2-aminothiazole

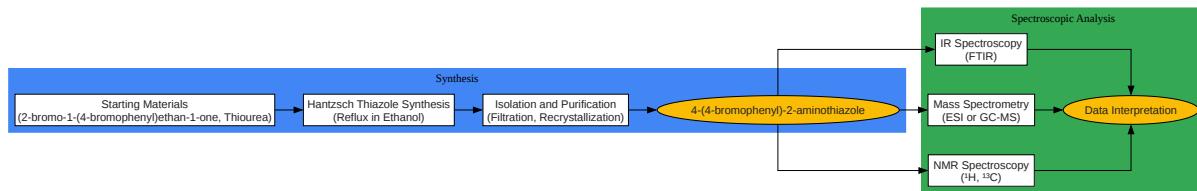
m/z	Assignment
[M]+	Molecular ion peak
[M+2]+	Isotopic peak due to $^{81}\text{Br}$

## IR Data of 4-(4-bromophenyl)-2-aminothiazole

Wavenumber (cm <sup>-1</sup> )	Assignment
~3400-3200	N-H stretching (amino group)
~3100	C-H stretching (aromatic and thiazole)
~1620	C=N stretching (thiazole ring)
~1590	C=C stretching (aromatic ring)
~820	C-H out-of-plane bending (para-disubstituted benzene)
~700	C-Br stretching

## Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic analysis of a 4-(4-bromophenyl)thiazole derivative.



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Caption: Experimental workflow for the synthesis and spectroscopic characterization.

## Conclusion

While direct and comprehensive spectroscopic data for **4-(4-bromophenyl)-2-hydroxythiazole** remains elusive in readily available scientific literature, this guide provides foundational information and valuable comparative data from a closely related analogue. The provided experimental workflow and tabulated spectroscopic data for 4-(4-bromophenyl)-2-aminothiazole offer a strong predictive framework for researchers working with the title compound. Further empirical studies are necessary to fully elucidate the specific spectral characteristics of **4-(4-bromophenyl)-2-hydroxythiazole** and to determine the predominant tautomeric form under various conditions.

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